What is Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate?
What is Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate?
An In-Depth Technical Guide to Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate
Abstract: This technical guide provides a comprehensive overview of Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate (CAS No. 162548-52-7), a key bifunctional building block in modern medicinal chemistry. The document delves into its physicochemical properties, detailed synthesis protocols with mechanistic rationale, and significant applications in the development of therapeutic agents. Structured for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights, emphasizing its role as a versatile intermediate in constructing complex molecular architectures, including kinase inhibitors and novel therapeutic candidates. Safety, handling, and analytical considerations are also discussed to provide a holistic resource for laboratory and process development applications.
Introduction and Strategic Importance
Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate is a diamine derivative featuring a geminal substitution pattern on a cyclohexane ring. One amine is a primary amine, while the other is protected as a tert-butoxycarbonyl (Boc) carbamate. This differential protection is the cornerstone of its utility in organic synthesis. The Boc group provides robust protection for the primary aminomethyl group under a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenolysis), yet it can be selectively removed under mild acidic conditions. The presence of a free, nucleophilic primary amine on the quaternary carbon of the cyclohexyl ring allows for subsequent chemical modifications.
This unique structural arrangement makes it an invaluable intermediate, or "building block," in the field of drug discovery.[][] It provides a rigid cyclohexyl scaffold that can be strategically incorporated into larger molecules to modulate properties such as lipophilicity, metabolic stability, and conformational rigidity. Its application is particularly prominent in the synthesis of complex heterocyclic systems and targeted therapeutic agents.[3]
Physicochemical Properties and Structure Elucidation
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and process development. The key identifiers and computed properties for Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate are summarized below.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate | PubChem[4] |
| CAS Number | 162548-52-7 | PubChem[4] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | PubChem[4] |
| Molecular Weight | 228.33 g/mol | PubChem[4] |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CCCCC1)N | PubChem[4] |
| InChI Key | CMEHRZGJNHKUAN-UHFFFAOYSA-N | PubChem[4] |
| XLogP3 | 1.6 | PubChem[4] |
| Hydrogen Bond Donors | 2 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
| Rotatable Bond Count | 4 | PubChem[4] |
These properties indicate a moderately lipophilic molecule with sufficient hydrogen bonding capacity to interact with biological targets and maintain solubility in a range of organic solvents.
Synthesis and Mechanistic Insights
The synthesis of Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate is typically achieved through the selective Boc-protection of one of the two primary amine groups of 1-(aminomethyl)cyclohexan-1-amine.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the selective protection of the less sterically hindered primary amine.
Objective: To synthesize Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate from 1-(aminomethyl)cyclohexan-1-amine.
Methodology:
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Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(aminomethyl)cyclohexan-1-amine (1.0 equiv.).
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Solvent Addition: Dissolve the starting material in a suitable polar aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at a concentration of approximately 0.1-0.5 M.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 equiv.) in the same solvent dropwise over 30 minutes. An organic base like triethylamine (Et₃N) or an inorganic base like sodium bicarbonate (NaHCO₃) (1.5-2.0 equiv.) is often included to neutralize the acidic byproduct.[3]
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate.
Causality and Expertise:
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Selective Protection: The aminomethyl group is significantly less sterically hindered than the primary amine directly attached to the quaternary carbon of the cyclohexane ring. This steric difference allows for the preferential reaction of (Boc)₂O at the more accessible amine, leading to high selectivity for the desired product.
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Choice of Reagent: (Boc)₂O is the reagent of choice for this transformation due to its high reactivity towards amines, ease of handling, and the clean nature of its byproducts (tert-butanol and CO₂), which are volatile and easily removed.
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Role of Base: The reaction releases an equivalent of acid. A base is crucial to neutralize this acid, preventing the protonation of the starting amine (which would render it unreactive) and driving the reaction to completion.
Applications in Research and Drug Discovery
The primary value of Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate lies in its role as a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical sector.
Intermediate for Kinase Inhibitors and Bioactive Molecules
This compound is a pivotal precursor in the synthesis of various kinase inhibitors and other bioactive molecules.[3] The free primary amine can be functionalized through acylation, alkylation, or reductive amination, while the Boc-protected amine can be deprotected at a later stage to allow for further modification. This two-step functionalization makes it an ideal scaffold. For instance, it has been utilized in the synthesis of NVP-2, a selective CDK9 inhibitor, and derivatives of ISRIB, a potent inhibitor of the integrated stress response.[3]
Role in the Synthesis of Edoxaban Intermediate
The structural motif of this compound is found in key intermediates for the synthesis of Edoxaban, an oral anticoagulant that acts as a direct factor Xa inhibitor.[5] Patent literature describes methods for preparing complex amides using related aminocyclohexyl carbamate structures as starting materials.[5]
Logical Role as a Bifunctional Linker
The molecule can be conceptualized as a bifunctional linker or scaffold, connecting two different parts of a molecule. The rigid cyclohexyl ring provides a defined spatial orientation for the substituents.
Caption: Conceptual role as a scaffold in drug design.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound. Information is derived from supplier Safety Data Sheets (SDS).
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Hazard Identification: The compound may cause skin and serious eye irritation. It may also be toxic if swallowed.
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Handling Precautions: Use in a well-ventilated area or under a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] Avoid breathing dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.
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Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage is often at room temperature.[3]
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First Aid Measures:
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If Swallowed: Immediately call a poison center or doctor.
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If on Skin: Wash with plenty of soap and water.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
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Conclusion
Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate is more than a simple chemical; it is a strategic tool for medicinal chemists. Its differentially protected diamine structure on a rigid carbocyclic frame provides a reliable and versatile platform for the synthesis of complex, high-value molecules. Its documented use in the development of kinase inhibitors and other bioactive compounds underscores its importance in the drug discovery pipeline. A firm grasp of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its unique chemical properties in the creation of next-generation therapeutics.
References
- Benchchem. tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)
- PubChem. tert-Butyl N-((1-aminocyclohexyl)methyl)
- Sigma-Aldrich.
- Fisher Scientific.
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)
- BOC Sciences. Intermediates in Drug Development: Lab to Industry.
- BOC Sciences. Building Blocks in Custom Synthesis for Drug Discovery.
Sources
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyl N-((1-aminocyclohexyl)methyl)carbamate | C12H24N2O2 | CID 19702915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
